![molecular formula C22H25N5O4 B2448738 7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921515-52-8](/img/structure/B2448738.png)
7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyrazolopyridinone structure, followed by the addition of the various substituents. The exact methods would depend on the specific reactivity of the starting materials and intermediates .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen-containing piperazine and pyrazolopyridinone rings suggests that this compound could exhibit interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the acetyl group could potentially undergo hydrolysis, and the piperazine ring could participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents, and the aromatic ring could contribute to its stability .Scientific Research Applications
Synthesis and Structural Analysis
Novel Synthesis Techniques : The compound has been involved in studies exploring novel synthetic pathways, like the Claisen-Schmidt reaction, to create related heterocyclic compounds. This highlights its role in the development of new synthetic methods for complex organic compounds (Koshetova et al., 2022).
Crystal Structure Determination : X-ray diffraction techniques have been utilized to determine the crystal structures of similar compounds. This is critical in understanding the molecular and electronic structure, which aids in the development of related pharmaceuticals and materials (Wang et al., 2017).
Molecular Conformations and Stability : Research into the structural features and stability of related molecules, particularly under different conditions like in crystal and in solution, provides insights into their chemical behavior. This knowledge is crucial for designing compounds with desired properties and stability (Gubaidullin et al., 2014).
Chemical Properties and Applications
Heterocyclic Compound Synthesis : The compound serves as a key intermediate in synthesizing various heterocyclic compounds, which are vital in pharmaceuticals, agrochemicals, and dyes. Studies demonstrate its versatility in creating diverse molecular structures (Prhavc & Kobe, 1996).
Materials Science Applications : Research includes the development of pyrazolo[4,3-b]pyridine derivatives for use in materials science, such as in the creation of thin films and the study of their optical properties. This has implications for electronics and sensor technology (El-Menyawy et al., 2019).
Antiproliferative Activity : Some derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, highlighting the compound's potential in developing new anticancer agents (Razmienė et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is Poly ADP-ribose polymerases (PARP)-1 . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound interacts with PARP-1, inhibiting its activity . The molecular docking method was used to explore the binding mode of the compound and PARP-1, and it was found that the formation of a hydrogen bond was essential for PARP-1 inhibition activities .
Biochemical Pathways
By inhibiting PARP-1, the compound affects the DNA repair pathway . This can lead to the accumulation of DNA damage in cells, particularly in cancer cells that have defects in certain DNA repair pathways. This can lead to cell death, particularly in cancer cells .
Result of Action
The compound has shown good antiproliferative activity on BRCA-1 deficient cells (MDA-MB-436) and inactivity on MCF-7 cells, indicating that it has high selectivity and targeting . This suggests that it could potentially be used as a targeted therapy for certain types of cancer.
properties
IUPAC Name |
7-(4-acetylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-16(28)25-8-10-26(11-9-25)21(29)18-14-24(12-13-31-2)15-19-20(18)23-27(22(19)30)17-6-4-3-5-7-17/h3-7,14-15H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJSIECSKRGNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.